sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate
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Overview
Description
sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
The synthesis of sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate typically involves multiple steps. One common method is the S-alkylation of 4-phenyl-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with a suitable alkylating agent . The reaction conditions often include the use of bases such as cesium carbonate and solvents like dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sodiosulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl group attached to the triazole ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The sodiosulfanyl group can participate in redox reactions, affecting cellular processes. The indole moiety can interact with DNA and proteins, influencing gene expression and protein function .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and indole-based molecules. For example:
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar in structure but with a bromophenyl group instead of a sodiosulfanyl group.
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a methylphenyl group, offering different chemical properties.
1H-indole-3-carboxaldehyde: An indole derivative with an aldehyde group, used in different chemical reactions. The uniqueness of sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate lies in its combination of a triazole ring, an indole moiety, and a sodiosulfanyl group, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;5-(1H-indol-3-yl)-4-phenyl-1,2,4-triazole-3-thiolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S.Na/c21-16-19-18-15(20(16)11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14;/h1-10,17H,(H,19,21);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWHDSIWBPIONQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2[S-])C3=CNC4=CC=CC=C43.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N4NaS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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